Cas no 90875-14-2 (1-bromo-4-(1-ethoxyethoxy)benzene)
1-bromo-4-(1-ethoxyethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromophenyl 1-ethoxyethyl ether
- 1-Bromo-4-(1-ethoxyethoxy)benzene
- SCHEMBL4066156
- 1-(4'-Bromophenoxy)-1-ethoxyethane
- EN300-1271977
- LCLUUJLBNFCPNM-UHFFFAOYSA-N
- DTXSID50369098
- CS-0232425
- EINECS 254-383-6
- p-bromo-(1-ethoxyethoxy)benzene
- AKOS015917567
- DB-316429
- 90875-14-2
- p-bromo-(1-ethoxy-ethoxy)benzene
- 1-(1-ethoxy)ethoxy-4-bromobenzene
- 817-622-0
- DTXCID60320135
- QDA87514
- 1-bromo-4-(1-ethoxyethoxy)benzene
-
- Inchi: 1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
- InChI Key: LCLUUJLBNFCPNM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC(C)OCC
Computed Properties
- Exact Mass: 244.01
- Monoisotopic Mass: 244.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Boiling Point: 124℃ (8 torr)
1-bromo-4-(1-ethoxyethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1271977-1.0g |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90% | 1g |
$0.0 | 2023-06-08 | |
| Aaron | AR01E3G8-100mg |
1-Bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 97% | 100mg |
$123.00 | 2025-02-10 | |
| Aaron | AR01E3G8-250mg |
1-Bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 97% | 250mg |
$208.00 | 2025-02-10 | |
| Aaron | AR01E3G8-1g |
1-Bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 97% | 1g |
$560.00 | 2025-02-10 | |
| Enamine | EN300-1271977-50mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 50mg |
$43.0 | 2023-10-02 | |
| Enamine | EN300-1271977-100mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 100mg |
$64.0 | 2023-10-02 | |
| Enamine | EN300-1271977-250mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 250mg |
$91.0 | 2023-10-02 | |
| Enamine | EN300-1271977-500mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 500mg |
$143.0 | 2023-10-02 | |
| Enamine | EN300-1271977-1000mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 1000mg |
$184.0 | 2023-10-02 | |
| Enamine | EN300-1271977-2500mg |
1-bromo-4-(1-ethoxyethoxy)benzene |
90875-14-2 | 90.0% | 2500mg |
$224.0 | 2023-10-02 |
1-bromo-4-(1-ethoxyethoxy)benzene Suppliers
1-bromo-4-(1-ethoxyethoxy)benzene Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-bromo-4-(1-ethoxyethoxy)benzene
Introduction to 1-bromo-4-(1-ethoxyethoxy)benzene (CAS No. 90875-14-2)
1-bromo-4-(1-ethoxyethoxy)benzene, with the chemical formula C₁₀H₁₁BrO₃, is a brominated aromatic compound that has garnered significant attention in the field of pharmaceutical and organic synthesis due to its versatile structural features. This compound, identified by its CAS number 90875-14-2, serves as a crucial intermediate in the development of various bioactive molecules, particularly in the synthesis of drugs targeting neurological and inflammatory disorders. Its unique substitution pattern—comprising a bromine atom at the para position relative to an ethoxyethoxy group—makes it a valuable scaffold for further functionalization.
The bromine substituent in 1-bromo-4-(1-ethoxyethoxy)benzene enhances its reactivity, allowing for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the design of novel therapeutic agents. Additionally, the ethoxyethoxy group (also known as diethylene glycol ether) introduces polarity and solubility improvements, which are critical for drug bioavailability and pharmacokinetic properties.
In recent years, 1-bromo-4-(1-ethoxyethoxy)benzene has been explored in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in generating derivatives that modulate poly(ADP-ribose) polymerase (PARP) activity, particularly in BRCA-mutated ovarian and breast cancers. The bromine atom facilitates further derivatization into fluorinated or chlorinated analogs, which have shown enhanced binding affinity to PARP enzymes. Such findings highlight the compound’s potential as a building block in oncology drug discovery.
Moreover, research has highlighted the role of 1-bromo-4-(1-ethoxyethoxy)benzene in developing novel anti-inflammatory agents. The ethoxyethoxy side chain contributes to favorable pharmacokinetic profiles by improving blood-brain barrier penetration, making it an attractive moiety for central nervous system (CNS) drug candidates. Recent publications have described its incorporation into scaffolds designed to inhibit cyclooxygenase (COX)-2 and microsomal prostaglandin E synthase 1 (mPGES), key enzymes in the prostaglandin pathway implicated in inflammation and pain.
The synthesis of 1-bromo-4-(1-ethoxyethoxy)benzene typically involves bromination of 4-(2-hydroxyethylphenyl) ether or analogous precursors using brominating agents such as N-bromosuccinimide (NBS). This approach ensures high regioselectivity due to the electron-donating nature of the hydroxyl and ethoxy groups, which direct bromination to the para position. Post-synthetic modifications can include etherification or reduction steps to fine-tune reactivity while maintaining the core structural integrity.
In industrial applications, 1-bromo-4-(1-ethoxyethoxy)benzene is utilized in large-scale preparations for subsequent derivatization into APIs (Active Pharmaceutical Ingredients). Its stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes. For example, it serves as a precursor in the preparation of kinase inhibitors used in targeted cancer therapies. The compound’s compatibility with green chemistry principles has also been noted, with efforts focusing on optimizing solvent systems and catalysts to minimize environmental impact.
The pharmacological relevance of 1-bromo-4-(1-ethoxyethoxy)benzene extends beyond oncology and inflammation; it has been explored as a precursor for antiviral and antibacterial agents. Structural analogs derived from this scaffold have demonstrated activity against viruses such as HIV by inhibiting reverse transcriptase or integrase enzymes. Similarly, modifications targeting bacterial enzymes like gyrase or topoisomerase have yielded promising candidates for combating resistant bacterial strains.
From a computational chemistry perspective, virtual screening methods have been employed to identify novel derivatives of 1-bromo-4-(1-ethoxyethoxy)benzene with enhanced biological activity. Molecular docking studies suggest that subtle modifications at the bromine or ethoxyethoxy positions can significantly alter binding affinities to target proteins. These computational approaches complement experimental efforts by providing rapid screening of potential hits before costly wet-lab synthesis.
The future prospects of 1-bromo-4-(1-eth oxy eth oxy benzene) include its application in developing next-generation therapeutics leveraging advances in medicinal chemistry. Techniques such as fragment-based drug design and structure-based optimization are being explored to generate highly potent and selective analogs. Additionally, its role in materials science is emerging, with studies investigating its use as a monomer or crosslinking agent in polymer matrices for drug delivery systems.
In conclusion, 1-bromo -4 - ( 1 - eth oxy eth oxy ) benzene (CAS No . 90875 -14 -2 ) remains a cornerstone intermediate in pharmaceutical research due to its structural versatility and functional utility . Its contributions span multiple therapeutic areas , from cancer treatment to anti-inflammatory therapies , underscoring its importance as a synthetic building block . As research progresses , continued exploration into derivatives and novel applications will likely expand its scientific relevance further .
90875-14-2 (1-bromo-4-(1-ethoxyethoxy)benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)